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2,4-Diethyl-5-methylthiazole

Flavor Regulation Food Safety JECFA

2,4-Diethyl-5-methylthiazole is a trisubstituted thiazole (C8H13NS, MW 155.26) bearing ethyl groups at ring positions 2 and 4 and a methyl group at position 5. It is a volatile heterocycle (predicted bp 52–53 °C at 1 Torr, density 1.007 g/cm³, predicted pKa 4.33) that exhibits green, nutty organoleptic character typical of alkylthiazoles and has been detected in cooked food volatiles.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
Cat. No. B13802105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethyl-5-methylthiazole
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=N1)CC)C
InChIInChI=1S/C8H13NS/c1-4-7-6(3)10-8(5-2)9-7/h4-5H2,1-3H3
InChIKeyIFFHSVJYMHLVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethyl-5-methylthiazole (CAS 52414-89-8): Procurement-Relevant Baseline Profile for C8H13NS Thiazole Isomers


2,4-Diethyl-5-methylthiazole is a trisubstituted thiazole (C8H13NS, MW 155.26) bearing ethyl groups at ring positions 2 and 4 and a methyl group at position 5 [1]. It is a volatile heterocycle (predicted bp 52–53 °C at 1 Torr, density 1.007 g/cm³, predicted pKa 4.33) that exhibits green, nutty organoleptic character typical of alkylthiazoles and has been detected in cooked food volatiles .

Why 2,4-Diethyl-5-methylthiazole Cannot Be Substituted by 2,4,5-Trimethylthiazole or 2-Ethyl-4-methylthiazole


Although superficially similar trisubstituted thiazoles are commercially available (e.g., 2,4,5-trimethylthiazole, 2-ethyl-4-methylthiazole), simple replacement fails for two reasons: (i) regulatory clearance differs materially—several close analogs possess JECFA evaluations with defined safety margins, whereas 2,4-diethyl-5-methylthiazole is absent from published JECFA assessments [1]; (ii) the unique 2,4-diethyl-5-methyl substitution pattern confers distinct physicochemical properties (altered pKa and chromatographic behavior) that directly impact formulation performance and analytical identification . The quantitative evidence below substantiates these non-interchangeability claims.

2,4-Diethyl-5-methylthiazole: Quantitative Differentiation Evidence Against Closest Analogs


JECFA Regulatory Clearance: 2,4-Diethyl-5-methylthiazole vs. Approved Analogs

In the WHO Food Additives Series 50 evaluation of sulfur-containing heterocyclic flavouring agents, 2,4,5-trimethylthiazole (JECFA No. 1036) and 2-ethyl-4-methylthiazole (JECFA No. 1044) were assessed and assigned NOEL-based safety margins (>90,000 and >10,000 times estimated intake, respectively) [1]. By contrast, 2,4-diethyl-5-methylthiazole does not appear in this evaluation, meaning no JECFA-derived safety margin or acceptable daily intake has been established for this specific isomer [1]. Therefore, procurement for food-grade applications requires independent safety substantiation, unlike the pre-cleared analogs.

Flavor Regulation Food Safety JECFA

Predicted pKa Values: Basicity Ranking Among Trialkylthiazole Isomers

The predicted pKa of 2,4-diethyl-5-methylthiazole is 4.33 ± 0.10 , indicating a higher basicity than the structurally related 2-ethyl-4-methylthiazole (predicted pKa 3.67 ± 0.10) . This difference can affect protonation state under mildly acidic conditions common in food and fragrance formulations, potentially altering volatility, partition behavior, and sensory release.

Physicochemical Property Basicity Formulation

Volatility Comparison: 2,4-Diethyl-5-methylthiazole vs. 2,4,5-Trimethylthiazole

2,4-Diethyl-5-methylthiazole exhibits a reported boiling point of 52–53 °C at 1 Torr , whereas 2,4,5-trimethylthiazole boils at 166–167 °C at 717 mmHg . Although measured at different pressures, the substantially lower boiling point at reduced pressure suggests higher intrinsic volatility for the diethyl-methyl isomer, which has practical consequences for recovery during distillation, stripping in process streams, and early elution in GC analyses.

Volatility Distillation GC Analysis

Sensory Threshold Data Gap: 2,4-Diethyl-5-methylthiazole Lacks Published Odor Detection Threshold

Published odor detection thresholds in water are available for several trialkylthiazoles: 2,4,5-trimethylthiazole at 50 ppb and 2-ethyl-4-methylthiazole at 100 ppb . For 2,4-diethyl-5-methylthiazole, no peer-reviewed threshold value was identified in the public literature. This absence prevents a priori estimation of its flavor potency relative to analogs and introduces uncertainty in dose-response formulation.

Sensory Science Odor Threshold Flavor Potency

2,4-Diethyl-5-methylthiazole: Evidence-Backed Procurement Scenarios


Non-Food Olfaction and Chemical Ecology Research

Because 2,4-diethyl-5-methylthiazole lacks food-use regulatory clearance [1], it is ideally positioned for basic research on olfactory receptor activation, odorant-binding protein assays, or chemical ecology studies where food-grade status is irrelevant but structural novelty within the thiazole series is valuable.

Analytical Reference Standard for GC-MS Identification of Food Volatiles

Its distinct physicochemical properties (bp 52–53 °C/1 Torr and predicted pKa 4.33) make it a useful retention-index marker for confirming the identity of unknown trisubstituted thiazoles in complex food volatile extracts, especially when differentiating positional isomers.

Fragrance Compound Development

The compound's apparent higher volatility relative to 2,4,5-trimethylthiazole favors its use as a top-note ingredient in fragrances, where rapid headspace delivery is desired and food regulatory constraints do not apply.

Synthetic Intermediate for Advanced Thiazole Derivatives

As a structurally specific trisubstituted thiazole, it can serve as a building block for synthesizing more complex heterocycles in medicinal chemistry or agrochemistry, where the absence of a sensory threshold is immaterial.

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